molecular formula C11H16N4O2 B13353626 6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid

6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid

Cat. No.: B13353626
M. Wt: 236.27 g/mol
InChI Key: YFBBBPBECIYANZ-UHFFFAOYSA-N
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Description

6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with an ethylpiperazine moiety and a carboxylic acid group. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic conditions. The ethylpiperazine moiety can be introduced through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes steps such as condensation, cyclization, and functional group modifications under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridazine N-oxides, while substitution reactions can yield various alkylated or acylated derivatives .

Scientific Research Applications

6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit calcium ion influx, which is crucial for various cellular processes .

Properties

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylic acid

InChI

InChI=1S/C11H16N4O2/c1-2-14-5-7-15(8-6-14)10-4-3-9(11(16)17)12-13-10/h3-4H,2,5-8H2,1H3,(H,16,17)

InChI Key

YFBBBPBECIYANZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)C(=O)O

Origin of Product

United States

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